Cas no 2290536-93-3 (methyl N-[(1-methyl-1H-imidazol-4-yl)methyl]carbamate)
![methyl N-[(1-methyl-1H-imidazol-4-yl)methyl]carbamate structure](https://ja.kuujia.com/scimg/cas/2290536-93-3x500.png)
methyl N-[(1-methyl-1H-imidazol-4-yl)methyl]carbamate 化学的及び物理的性質
名前と識別子
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- methyl N-[(1-methyl-1H-imidazol-4-yl)methyl]carbamate
- EN300-7472721
- 2290536-93-3
-
- インチ: 1S/C7H11N3O2/c1-10-4-6(9-5-10)3-8-7(11)12-2/h4-5H,3H2,1-2H3,(H,8,11)
- InChIKey: NFRCGERQLDZRHF-UHFFFAOYSA-N
- ほほえんだ: O(C)C(NCC1=CN(C)C=N1)=O
計算された属性
- せいみつぶんしりょう: 169.085126602g/mol
- どういたいしつりょう: 169.085126602g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 12
- 回転可能化学結合数: 3
- 複雑さ: 163
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -0.4
- トポロジー分子極性表面積: 56.2Ų
methyl N-[(1-methyl-1H-imidazol-4-yl)methyl]carbamate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-7472721-0.25g |
methyl N-[(1-methyl-1H-imidazol-4-yl)methyl]carbamate |
2290536-93-3 | 95% | 0.25g |
$452.0 | 2024-05-23 | |
Enamine | EN300-7472721-0.1g |
methyl N-[(1-methyl-1H-imidazol-4-yl)methyl]carbamate |
2290536-93-3 | 95% | 0.1g |
$317.0 | 2024-05-23 | |
Enamine | EN300-7472721-1.0g |
methyl N-[(1-methyl-1H-imidazol-4-yl)methyl]carbamate |
2290536-93-3 | 95% | 1.0g |
$914.0 | 2024-05-23 | |
1PlusChem | 1P028JXH-250mg |
methylN-[(1-methyl-1H-imidazol-4-yl)methyl]carbamate |
2290536-93-3 | 95% | 250mg |
$621.00 | 2023-12-18 | |
1PlusChem | 1P028JXH-500mg |
methylN-[(1-methyl-1H-imidazol-4-yl)methyl]carbamate |
2290536-93-3 | 95% | 500mg |
$944.00 | 2023-12-18 | |
1PlusChem | 1P028JXH-2.5g |
methylN-[(1-methyl-1H-imidazol-4-yl)methyl]carbamate |
2290536-93-3 | 95% | 2.5g |
$2276.00 | 2023-12-18 | |
1PlusChem | 1P028JXH-10g |
methylN-[(1-methyl-1H-imidazol-4-yl)methyl]carbamate |
2290536-93-3 | 95% | 10g |
$4919.00 | 2023-12-18 | |
Enamine | EN300-7472721-10.0g |
methyl N-[(1-methyl-1H-imidazol-4-yl)methyl]carbamate |
2290536-93-3 | 95% | 10.0g |
$3929.0 | 2024-05-23 | |
Enamine | EN300-7472721-0.5g |
methyl N-[(1-methyl-1H-imidazol-4-yl)methyl]carbamate |
2290536-93-3 | 95% | 0.5g |
$713.0 | 2024-05-23 | |
Enamine | EN300-7472721-2.5g |
methyl N-[(1-methyl-1H-imidazol-4-yl)methyl]carbamate |
2290536-93-3 | 95% | 2.5g |
$1791.0 | 2024-05-23 |
methyl N-[(1-methyl-1H-imidazol-4-yl)methyl]carbamate 関連文献
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Jingsi Chen,Jifang Liu,Hongbo Zeng Biomater. Sci., 2021,9, 3543-3575
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Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
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Carsten Glock,Helmar Görls,Matthias Westerhausen Chem. Commun., 2012,48, 7094-7096
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Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126
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Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922
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Lu Mao,Hardy Sze On Chan RSC Adv., 2012,2, 10610-10617
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Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
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Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
methyl N-[(1-methyl-1H-imidazol-4-yl)methyl]carbamateに関する追加情報
Exploring the Properties and Applications of Methyl N-[(1-methyl-1H-imidazol-4-yl)methyl]carbamate (CAS No. 2290536-93-3)
In the realm of organic chemistry and pharmaceutical research, methyl N-[(1-methyl-1H-imidazol-4-yl)methyl]carbamate (CAS No. 2290536-93-3) has garnered significant attention due to its unique structural features and potential applications. This compound, characterized by its imidazole core and carbamate functional group, represents a versatile building block in synthetic chemistry. Researchers and industry professionals are increasingly exploring its utility in drug discovery, agrochemical development, and material science, aligning with the growing demand for novel heterocyclic compounds.
The molecular structure of methyl N-[(1-methyl-1H-imidazol-4-yl)methyl]carbamate combines the bioactive imidazole moiety with a carbamate ester, a combination that often enhances biological activity and stability. This synergy makes it a promising candidate for modulating enzymatic processes or serving as an intermediate in the synthesis of more complex molecules. Recent studies have highlighted its potential role in targeting specific enzyme inhibitors, a hot topic in precision medicine and personalized therapeutics.
From a synthetic perspective, the preparation of CAS No. 2290536-93-3 typically involves multi-step organic reactions, including N-alkylation and carbamate formation. These methods are frequently optimized for yield and purity, reflecting the broader trend in green chemistry and sustainable synthesis. The compound’s stability under various pH conditions and its solubility profile further contribute to its applicability in both academic and industrial settings.
One of the most searched questions regarding methyl N-[(1-methyl-1H-imidazol-4-yl)methyl]carbamate revolves around its structure-activity relationship (SAR). Researchers are keen to understand how modifications to the imidazole ring or carbamate group influence its interactions with biological targets. This aligns with the surge in computational chemistry and AI-driven molecular modeling, where predictive algorithms help identify optimal structural variants for specific applications.
In the context of agrochemical innovation, derivatives of this compound have shown promise as plant growth regulators or pest control agents. Its imidazole component is known to interfere with metabolic pathways in certain organisms, making it a subject of interest for sustainable agriculture solutions. This resonates with the global push toward eco-friendly crop protection methods, a frequently searched topic among environmental scientists and farmers alike.
Quality control and analytical characterization of CAS No. 2290536-93-3 often employ advanced techniques such as HPLC, NMR spectroscopy, and mass spectrometry. These methods ensure compliance with regulatory standards and provide insights into the compound’s purity and stability—a critical consideration for pharmaceutical applications. The rise of high-throughput screening technologies has further amplified the demand for well-characterized small molecules like this carbamate derivative.
Looking ahead, the exploration of methyl N-[(1-methyl-1H-imidazol-4-yl)methyl]carbamate continues to evolve alongside breakthroughs in catalysis and bioconjugation techniques. Its potential as a linker molecule in bioconjugate chemistry or as a scaffold for metal-organic frameworks (MOFs) underscores its interdisciplinary relevance. As the scientific community prioritizes multifunctional compounds, this carbamate derivative stands out as a compelling subject for future research and development.
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